molecular formula C22H27N5O3 B2778835 6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878422-15-2

6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2778835
CAS RN: 878422-15-2
M. Wt: 409.49
InChI Key: BRGJWQSHCMWWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Mesoionic Purinone Analogs : Research on mesoionic purinone analogs, closely related to the requested compound, demonstrates the synthetic routes and chemical properties of these compounds. These analogs have been explored for their potential in hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition reactions, offering insights into their chemical behavior and synthetic utility (Coburn & Taylor, 1982).

  • Acyclic Analogues of Purine and Imidazole Nucleosides : Studies on acyclic analogues of purine and imidazole nucleosides provide a foundation for understanding the structural modifications and synthetic pathways that can be applied to purine derivatives. This research offers valuable insights into the manipulation of purine structures for various scientific applications (Parkin & Harnden, 1982).

Biological Activities

  • Antiviral and Antihypertensive Activity : The study on 7,8-polymethylenepurine derivatives, which are structurally related to the compound of interest, highlights their synthesis and evaluation for antiviral and antihypertensive activities. Such research is crucial for understanding the potential therapeutic applications of purine derivatives (Nilov et al., 1995).

  • Antimycobacterial Activity : Research into imidazole derivatives aimed at mimicking the structure of potent antimycobacterial purines provides insight into the design and synthesis of compounds with potential antimicrobial applications. This approach demonstrates how structural analogs of purines can be developed to target specific biological activities (Miranda & Gundersen, 2009).

properties

IUPAC Name

6-(3-ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-5-30-12-6-11-25-16(3)13-26-18-19(23-21(25)26)24(4)22(29)27(20(18)28)14-17-9-7-15(2)8-10-17/h7-10,13H,5-6,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGJWQSHCMWWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-ethoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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